molecular formula C33H28F2N4O4 B15396830 3-[4-[[2-(2,4-Difluorophenyl)-1-(3-ethoxyphenyl)-4-imidazolyl]-oxomethyl]-1-piperazinyl]-1-naphthalenecarboxylic acid CAS No. 954398-11-9

3-[4-[[2-(2,4-Difluorophenyl)-1-(3-ethoxyphenyl)-4-imidazolyl]-oxomethyl]-1-piperazinyl]-1-naphthalenecarboxylic acid

Cat. No.: B15396830
CAS No.: 954398-11-9
M. Wt: 582.6 g/mol
InChI Key: ZGSKQTIQDRWKLV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a naphthalenecarboxylic acid core linked to a piperazine ring, which is further substituted with an imidazolyl-oxomethyl group bearing 2,4-difluorophenyl and 3-ethoxyphenyl moieties. The presence of fluorine atoms on the phenyl ring enhances electronegativity and metabolic stability, while the ethoxy group may contribute to lipophilicity and membrane permeability .

Properties

CAS No.

954398-11-9

Molecular Formula

C33H28F2N4O4

Molecular Weight

582.6 g/mol

IUPAC Name

3-[4-[2-(2,4-difluorophenyl)-1-(3-ethoxyphenyl)imidazole-4-carbonyl]piperazin-1-yl]naphthalene-1-carboxylic acid

InChI

InChI=1S/C33H28F2N4O4/c1-2-43-25-8-5-7-23(18-25)39-20-30(36-31(39)27-11-10-22(34)17-29(27)35)32(40)38-14-12-37(13-15-38)24-16-21-6-3-4-9-26(21)28(19-24)33(41)42/h3-11,16-20H,2,12-15H2,1H3,(H,41,42)

InChI Key

ZGSKQTIQDRWKLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N2C=C(N=C2C3=C(C=C(C=C3)F)F)C(=O)N4CCN(CC4)C5=CC6=CC=CC=C6C(=C5)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a class of antifungal agents characterized by imidazolyl-piperazinyl scaffolds. Below is a comparative analysis with structurally similar molecules:

Compound Name / ID Key Substituents Functional Groups Reported Activity/Properties References
Target Compound : 3-[4-[[2-(2,4-Difluorophenyl)-1-(3-ethoxyphenyl)-4-imidazolyl]-oxomethyl]-1-piperazinyl]-1-naphthalenecarboxylic acid 2,4-Difluorophenyl, 3-ethoxyphenyl, naphthalenecarboxylic acid Imidazolyl, piperazinyl, carboxylic acid Hypothesized antifungal (inferred)
Compound 65277-42-1 2,4-Dichlorophenyl, acetyl group Imidazolyl, dioxolan, piperazinyl Antifungal (explicitly stated)
Compound from 2-(2,4-Difluorophenyl)-2-(1H-pyrrolylmethyl)-1,3-dioxolan Dioxolan, pyrrolyl, triazolone Antifungal (patented)
Compound in 4-Fluorophenyl, quinoline-carboxylic acid Piperazinyl, triazolyl, carboxylic acid Antibacterial (structural inference)
Compound in 2,4-Dichlorophenyl, imidazolylmethyl Dioxolan, acetyl, piperazinyl Antifungal (structural inference)

Critical Analysis of Substituent Effects

Halogen Substitutions: The target compound’s 2,4-difluorophenyl group may offer improved metabolic stability compared to the 2,4-dichlorophenyl analog (65277-42-1). Dichlorophenyl derivatives (e.g., 65277-42-1) are associated with broader antifungal spectra but may exhibit higher cytotoxicity due to increased lipophilicity .

Carboxylic Acid vs. Acetyl Groups :

  • The naphthalenecarboxylic acid in the target compound could improve solubility in polar solvents compared to acetylated analogs (e.g., 65277-42-1). This may enhance bioavailability in systemic applications .

Piperazinyl Linkers :

  • Piperazine rings are common in antifungal agents for their conformational flexibility, enabling interactions with fungal cytochrome P450 enzymes. The target compound’s piperazinyl-oxomethyl bridge may optimize spatial orientation for binding .

Ethoxy vs.

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.45–0.60) to known antifungal imidazolyl-piperazinyl derivatives. Lower scores for dichlorophenyl analogs (~0.35–0.50) suggest significant divergence in electronic properties despite structural overlap .

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